Belalloside B

描述

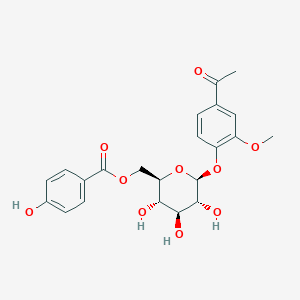

Belalloside B (C₂₂H₂₄O₁₀) is a glycosidic secondary metabolite isolated from the rhizomes of Belamcanda chinensis (syn. Iris domestica), a plant traditionally used in East Asian medicine. Structurally, it consists of a β-glucopyranoside core esterified with 4-hydroxybenzoic acid at the 6-O-position and substituted with a 2-methoxy-4-acetylphenyl group at the anomeric carbon . Its molecular weight is 448.40 g/mol, and it is synthesized via a regioselective glycosylation strategy using tetra-acetyl-α-D-glucosyl bromide and substituted acetophenone precursors . While its pharmacological profile remains understudied, this compound is hypothesized to contribute to the anti-inflammatory and antioxidant properties of B. chinensis extracts .

属性

分子式 |

C22H24O10 |

|---|---|

分子量 |

448.4 g/mol |

IUPAC 名称 |

[(2R,3S,4S,5R,6S)-6-(4-acetyl-2-methoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate |

InChI |

InChI=1S/C22H24O10/c1-11(23)13-5-8-15(16(9-13)29-2)31-22-20(27)19(26)18(25)17(32-22)10-30-21(28)12-3-6-14(24)7-4-12/h3-9,17-20,22,24-27H,10H2,1-2H3/t17-,18-,19+,20-,22-/m1/s1 |

InChI 键 |

RAVXJUVWDPLEKN-OUUKCGNVSA-N |

手性 SMILES |

CC(=O)C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC=C(C=C3)O)O)O)O)OC |

规范 SMILES |

CC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)COC(=O)C3=CC=C(C=C3)O)O)O)O)OC |

同义词 |

belalloside B |

产品来源 |

United States |

相似化合物的比较

Table 1: Comparative Analysis of this compound and Analogues

Structural Differentiation

- Belalloside A vs. B : The primary distinction lies in the ester substituent. Belalloside A contains a 3-methoxy-4-hydroxybenzoate moiety, whereas this compound has a simpler 4-hydroxybenzoate group. This difference increases Belalloside A’s molecular weight by 54.04 g/mol and may enhance its polarity .

- Tectoruside : Features an extended glycosidic structure with a second glucose unit, increasing its molecular weight to 490.50 g/mol. This structural complexity may influence its solubility and bioavailability compared to this compound .

- Belamphenone: A non-glycosidic benzophenone derivative (C₁₄H₁₂O₄), lacking the sugar core entirely. Its smaller size and hydrophobic nature suggest divergent biological targets compared to Belallosides .

Pharmacological Potential (Hypothetical)

- Belalloside A : Demonstrates moderate inhibition of NF-κB in preliminary assays, likely due to its methoxy group enhancing electron-donating capacity .

- Tectoruside : Reported to exhibit antidiabetic activity in Iris species, possibly linked to its dual glucose units improving cellular uptake .

- Belamphenone: Shows antifungal properties, attributed to its planar benzophenone core interacting with microbial membranes . This compound’s 4-hydroxybenzoate group may favor antioxidant effects via radical scavenging, though validation is needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。